5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hcl

Overview

Description

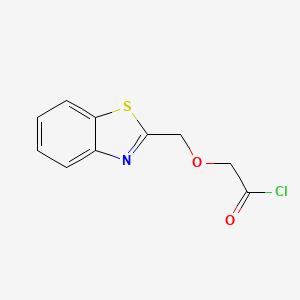

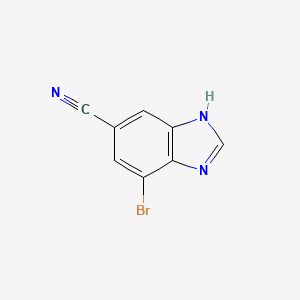

“5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hcl” is a chemical compound with the molecular formula C10H13BrClN . It has a molecular weight of 248.55 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H7BrO/c10-7-2-3-8-6 (5-7)1-4-9 (8)11/h2-3,5H,1,4H2 . This represents a 2D structure, but a 3D structure can also be computed .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has explored the utility of brominated compounds, similar to 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hcl, in organic synthesis. For instance, the nucleophilic substitution of the bromo group has been utilized to synthesize alkyl-mercapto derivatives, leading to compounds with potential applications in medicinal chemistry and materials science (Al-Soud & Al-Masoudi, 2005). Moreover, palladium-catalyzed amination processes involving brominated substrates have been studied for the selective introduction of amino groups, demonstrating the compound's relevance in developing sophisticated organic molecules (Ji, Li, & Bunnelle, 2003).

Chemical Reactivity and Mechanistic Studies

The reactivity of brominated indene derivatives has been the subject of investigation to understand their behavior in various chemical reactions. Studies on the cyclization reactions and the formation of amines highlight the versatile reactivity of such compounds, which could be leveraged in synthesizing heterocyclic compounds and potential pharmaceuticals (Sanchez & Parcell, 1990). This research provides insights into mechanistic aspects that could inform the development of new synthetic methodologies.

Safety and Hazards

The safety information for “5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hcl” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P2 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain .

Cellular Effects

The effects of 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling. By binding to these receptors, 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can alter downstream signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of MAO, this compound prevents the enzyme from catalyzing the breakdown of monoamines. Additionally, 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can interact with other biomolecules, such as receptors and transporters, influencing their function and activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride in laboratory settings are critical for its effectiveness. Over time, this compound may undergo degradation, leading to a decrease in its activity. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light and heat can accelerate its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. These interactions highlight the compound’s potential as a modulator of metabolic pathways .

Transport and Distribution

The transport and distribution of 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific tissues. This distribution pattern is essential for its biological activity, as it determines the compound’s localization and concentration within different cellular compartments .

Subcellular Localization

The subcellular localization of 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

properties

IUPAC Name |

5-bromo-1-methyl-2,3-dihydroinden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-10(12)5-4-7-6-8(11)2-3-9(7)10;/h2-3,6H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSMMKLZYCDDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)

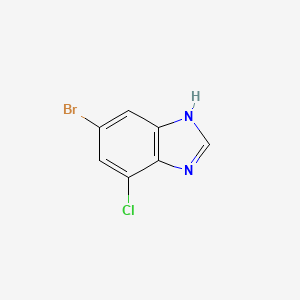

![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)

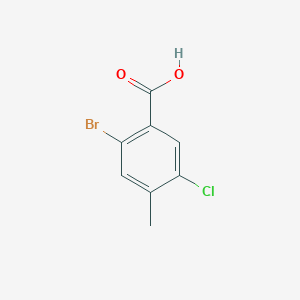

![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)

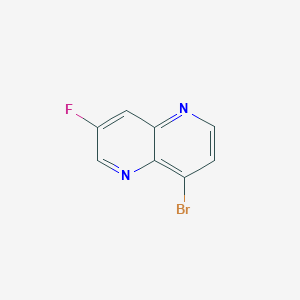

![6-(1-Piperazinyl)imidazo[1,2-B]pyridazine](/img/structure/B1376977.png)